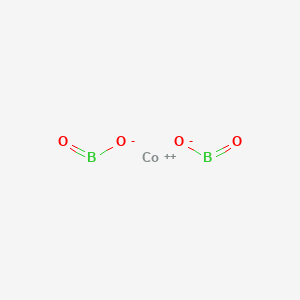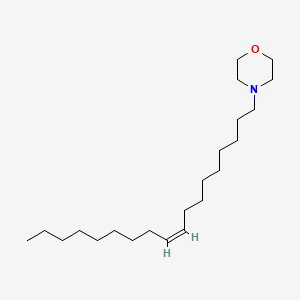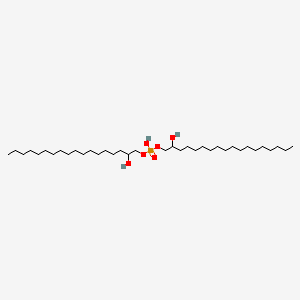![molecular formula C4H6N4O4 B15177478 [[(Aminocarbonyl)amino]carbonyl]oxamide CAS No. 71412-19-6](/img/structure/B15177478.png)
[[(Aminocarbonyl)amino]carbonyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[(Aminocarbonyl)amino]carbonyl]oxamide: is a chemical compound with the molecular formula C4H6N4O4 It is known for its unique structure, which includes two carbamoyl groups attached to an oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[(Aminocarbonyl)amino]carbonyl]oxamide typically involves the reaction of oxalic acid dihydrazide with urea under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Oxalic acid dihydrazide+Urea→this compound+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with precise temperature and pH control to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [[(Aminocarbonyl)amino]carbonyl]oxamide can undergo oxidation reactions, often in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: It can participate in substitution reactions where one of the carbamoyl groups is replaced by another functional group, facilitated by reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl derivatives of this compound.
Scientific Research Applications
Chemistry: In chemistry, [[(Aminocarbonyl)amino]carbonyl]oxamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It may serve as a model compound for understanding enzyme-substrate interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and resins.
Mechanism of Action
The mechanism of action of [[(Aminocarbonyl)amino]carbonyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can be competitive or non-competitive, depending on the nature of the interaction.
Comparison with Similar Compounds
Oxamide: A simpler analog with two amide groups attached to an oxalyl core.
Carbamoyl derivatives: Compounds with similar carbamoyl functional groups but different core structures.
Uniqueness: What sets [[(Aminocarbonyl)amino]carbonyl]oxamide apart is its dual carbamoyl groups attached to an oxamide core, which imparts unique reactivity and potential for diverse applications. This structure allows for multiple points of functionalization, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
71412-19-6 |
|---|---|
Molecular Formula |
C4H6N4O4 |
Molecular Weight |
174.12 g/mol |
IUPAC Name |
N'-(carbamoylcarbamoyl)oxamide |
InChI |
InChI=1S/C4H6N4O4/c5-1(9)2(10)7-4(12)8-3(6)11/h(H2,5,9)(H4,6,7,8,10,11,12) |
InChI Key |
XYISUGIJDGQPCY-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)NC(=O)NC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


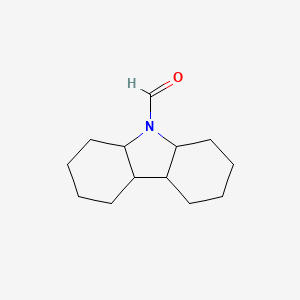
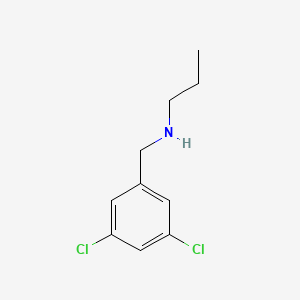
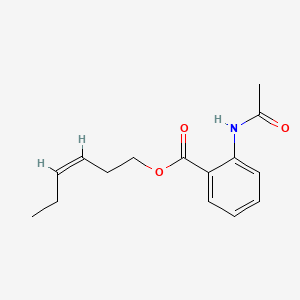
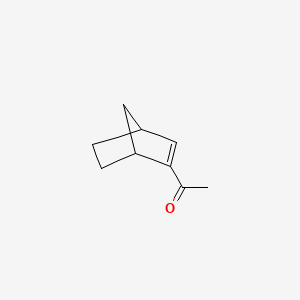
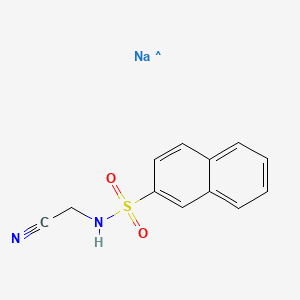
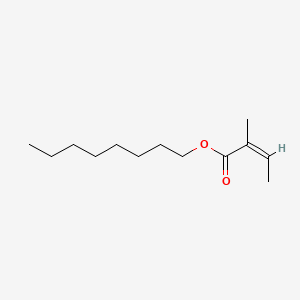

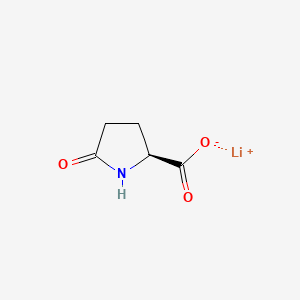
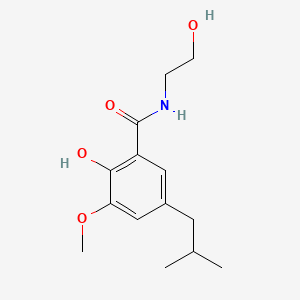
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
